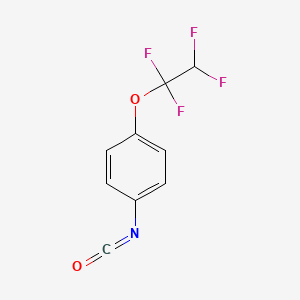
1-Allyl-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3,5-bis(trifluoromethyl)benzene, commonly known as ATFMB, is a fluorinated aromatic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a boiling point of 121°C and a molecular weight of 208.1 g/mol. ATFMB is synthesized by the reaction of 1-allyl-3,5-dichlorobenzene with trifluoromethanesulfonic acid in aqueous solution. ATFMB has been used as a solvent, a reagent, and a building block in organic synthesis, and has been studied for its potential use as a pharmaceutical, food additive, and in other applications.
Applications De Recherche Scientifique
ATFMB has been used in a variety of scientific research applications, including as a solvent in organic synthesis, a reagent in the synthesis of organic compounds, and a building block in the development of pharmaceuticals. ATFMB has also been used as a catalyst in the synthesis of polymers and as a stabilizing agent in the synthesis of polymers. ATFMB has also been studied as a potential food additive and as a potential pharmaceutical.
Mécanisme D'action
ATFMB has been studied for its potential use as a pharmaceutical. The mechanism of action of ATFMB is not fully understood, but it is believed to act as an anti-inflammatory and anti-oxidant agent. It is thought to act by inhibiting the production of pro-inflammatory cytokines and by scavenging free radicals. It is also believed to have anti-tumor activity by inducing cell death and inhibiting cell proliferation.
Biochemical and Physiological Effects
ATFMB has been studied for its potential use as a pharmaceutical. Its biochemical and physiological effects have been studied in animal models. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activity. It has also been found to have anti-microbial activity and to reduce the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
ATFMB has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. It is also a relatively stable compound and is not prone to decomposition. However, it is not soluble in water and can be toxic if inhaled or ingested.
Orientations Futures
There are several potential future directions for the use of ATFMB. It could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It could also be studied for its potential use as a food additive or as an additive in cosmetics and other products. Additionally, its potential biological effects could be further studied to better understand its mechanism of action and its potential therapeutic effects. Finally, it could be studied for its potential use as a stabilizing agent in the synthesis of polymers.
Méthodes De Synthèse
ATFMB is synthesized by the reaction of 1-allyl-3,5-dichlorobenzene with trifluoromethanesulfonic acid (TFSA) in aqueous solution. The reaction is carried out in an aqueous medium at a temperature of 80°C for 6 hours. The product is then isolated by vacuum distillation and purified by column chromatography.
Propriétés
IUPAC Name |
1-prop-2-enyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6/c1-2-3-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDULLDZOZAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trifluoromethyl)-5-allylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

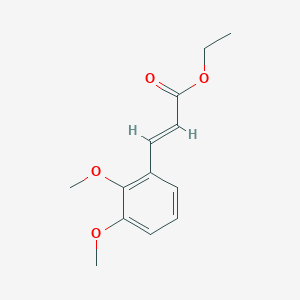
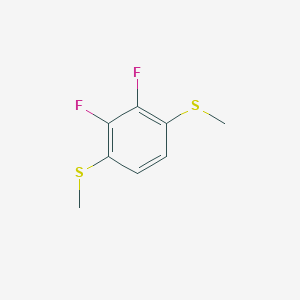
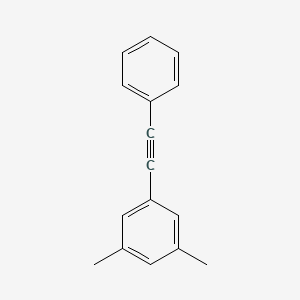


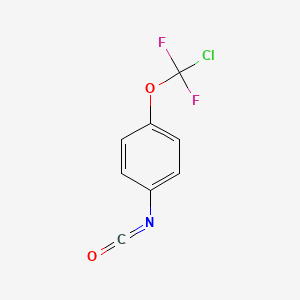
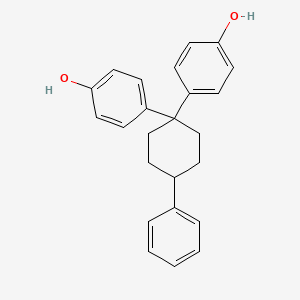


![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

